

Application of Methyl 2-phenylnicotinate in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl 2-phenylnicotinate

Cat. No.: B071911

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Introduction

Methyl 2-phenylnicotinate, a derivative of nicotinic acid (Vitamin B3), represents a versatile scaffold in medicinal chemistry. Its unique structure, featuring a phenyl group at the 2-position of the pyridine ring, offers a valuable starting point for the development of novel therapeutic agents. The nicotinic acid moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the phenyl group provides an additional avenue for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes on the potential uses of **Methyl 2-phenylnicotinate** in medicinal chemistry, focusing on its role as a scaffold for anti-inflammatory and antibacterial agents. It also includes detailed experimental protocols for the synthesis of its derivatives and for conducting key biological assays.

Application Notes

Anti-inflammatory Agents - Cyclooxygenase (COX) Inhibitors

The 2-phenylnicotinic acid scaffold is a promising framework for the development of novel anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.[3] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 are effective, they are often associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3] Therefore, the development of selective COX-2 inhibitors remains a significant goal in medicinal chemistry.

Derivatives of 2-phenylnicotinic acid have shown potential as selective COX-2 inhibitors.[4][5] The phenyl group can be substituted to enhance binding affinity and selectivity for the COX-2 active site. **Methyl 2-phenylnicotinate** can serve as a key intermediate in the synthesis of a library of analogs for structure-activity relationship (SAR) studies to identify potent and selective COX-2 inhibitors with improved safety profiles.

Antibacterial Agents

The pyridine nucleus is a common feature in many antibacterial agents. Nicotinic acid derivatives have been explored for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7] The mechanism of action can vary, but they often target essential bacterial enzymes or disrupt cell wall synthesis.

Methyl 2-phenylnicotinate can be utilized as a starting material to synthesize novel antibacterial compounds. The ester and phenyl groups can be modified to introduce various functionalities known to enhance antibacterial potency and spectrum. For instance, the ester can be converted to a hydrazide, which can then be used to synthesize a variety of hydrazone derivatives, a class of compounds known for their diverse biological activities, including antibacterial effects.[8][9]

Quantitative Data

While specific quantitative data for **Methyl 2-phenylnicotinate** is limited in publicly available literature, the following table summarizes the biological activity of structurally related 2-phenylnicotinic acid derivatives to illustrate the potential of this scaffold.

Compound Class	Target	Compound Example	IC50 / MIC	Reference
Anti-inflammatory	COX-2	2-(2-Bromophenyl)nicotinic acid derivative (4c)	Analgesic and anti-inflammatory activity comparable to mefenamic acid	[1]
Anti-inflammatory	COX-2	Nicotinate derivative (4f)	IC50 equipotent to celecoxib	[4]
Antibacterial	Staphylococcus aureus	Nicotinic acid acylhydrazone (13)	MIC: 7.81 µg/mL	[6]
Antibacterial	Bacillus subtilis	Nicotinic acid acylhydrazone (5)	MIC: 7.81 µg/mL	[6]

Experimental Protocols

Synthesis of Methyl 2-phenylnicotinate Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 2-aryl nicotinic acids and their esters.[10][11][12] This protocol describes a general procedure for the synthesis of **Methyl 2-phenylnicotinate** starting from a halogenated nicotinic acid ester and phenylboronic acid.

Materials:

- Methyl 2-chloronicotinate (or other suitable halogenated derivative)
- Phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)

- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O)
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
- Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Under the inert atmosphere, add the palladium catalyst (2-5 mol%).
- Add the degassed solvent via syringe.
- Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and can be used to evaluate the inhibitory activity of **Methyl 2-phenylnicotinate** derivatives against COX-1

and COX-2.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- COX-1 and COX-2 enzymes (ovine or human recombinant)
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme
- Arachidonic Acid (substrate)
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
- Test compounds (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and arachidonic acid to the desired concentrations in the assay buffer.
- Assay Setup:
 - Background Wells: Add 160 μ L of Assay Buffer and 10 μ L of Heme.
 - 100% Initial Activity Wells: Add 150 μ L of Assay Buffer, 10 μ L of Heme, and 10 μ L of either COX-1 or COX-2 enzyme.
 - Inhibitor Wells: Add 140 μ L of Assay Buffer, 10 μ L of Heme, 10 μ L of the test compound at various concentrations, and 10 μ L of either COX-1 or COX-2 enzyme.
- Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

- Reaction Initiation: Initiate the reaction by adding 10 μ L of arachidonic acid to all wells.
- Color Development: Add 10 μ L of the colorimetric substrate (TMPD).
- Measurement: Immediately read the absorbance at a suitable wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes.
- Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Antibacterial Activity Assay - Broth Microdilution

Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Methyl 2-phenylnicotinate** derivatives against various bacterial strains using the broth microdilution method.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Bacterial growth medium (e.g., Mueller-Hinton Broth)
- Test compounds (dissolved in a suitable solvent like DMSO)
- Positive control antibiotic (e.g., Ciprofloxacin)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

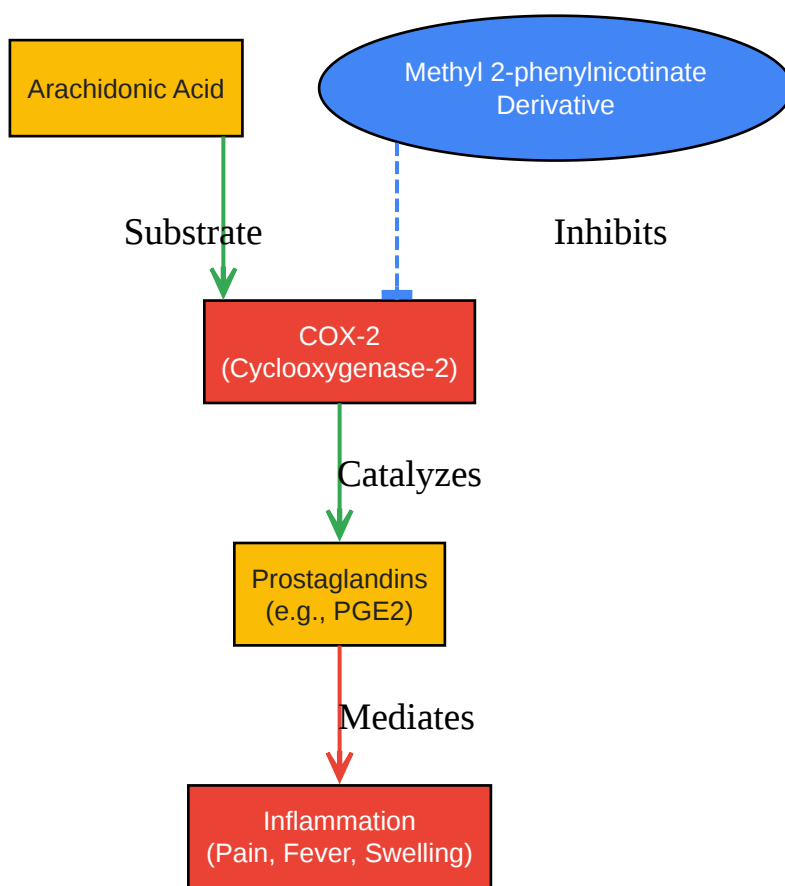
Procedure:

- Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5×10^5 CFU/mL).

- **Serial Dilution of Test Compounds:** In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control antibiotic in the broth to obtain a range of concentrations.
- **Inoculation:** Add the standardized bacterial inoculum to each well containing the test compound or control. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- **Incubation:** Incubate the plates at 37 °C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
- **Data Analysis:** Record the MIC value for each compound against each bacterial strain.

Visualizations

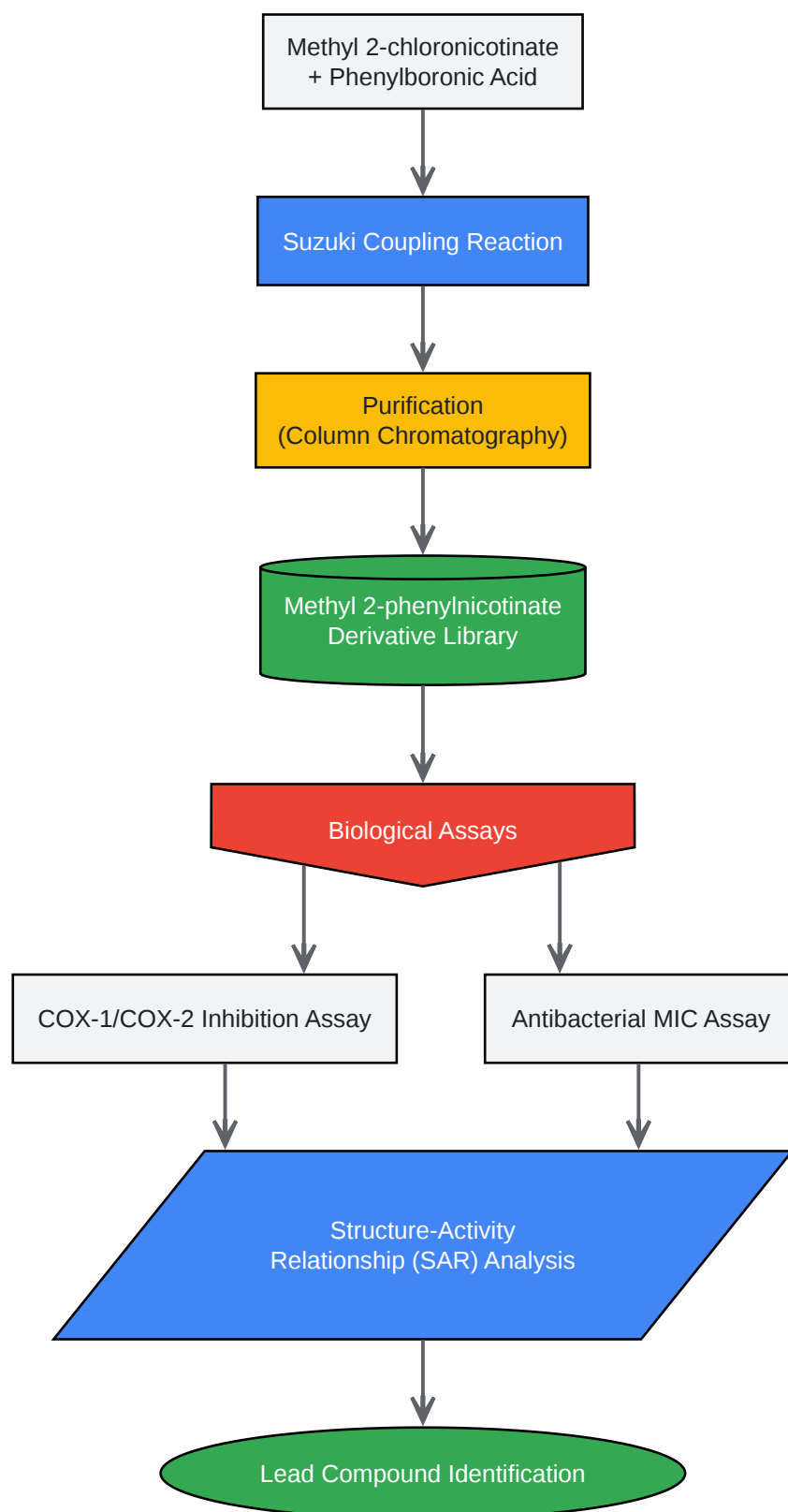
Signaling Pathway Diagram



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Caption: Inhibition of the COX-2 signaling pathway by a **Methyl 2-phenylNicotinate** derivative.

Experimental Workflow Diagram



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Caption: Workflow for synthesis and biological screening of **Methyl 2-phenylnicotinate** derivatives.

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